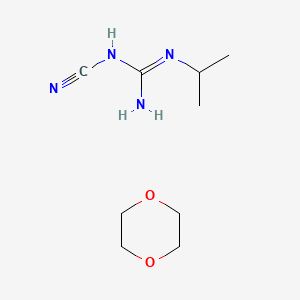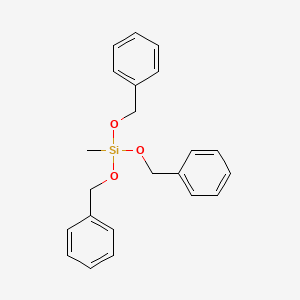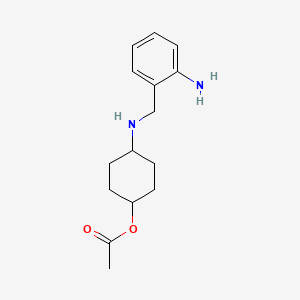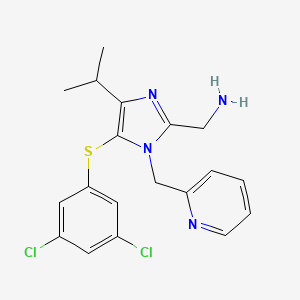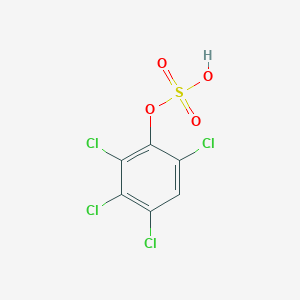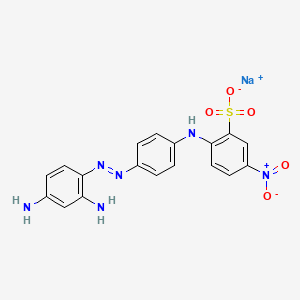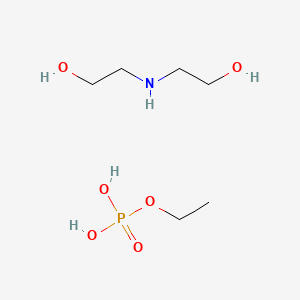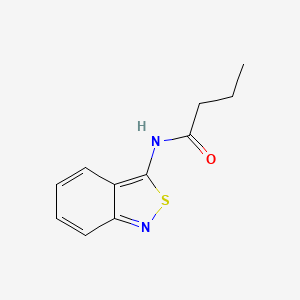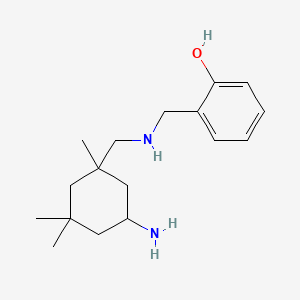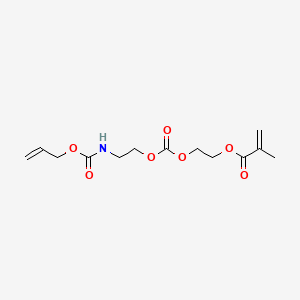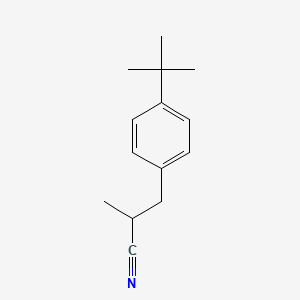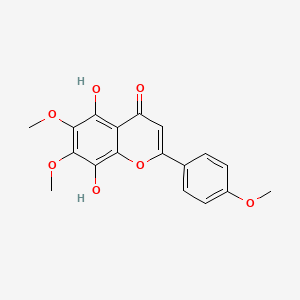
Pedunculin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pedunculin can be synthesized from salvigenin through a series of chemical reactions . The synthetic routes involve the use of specific reagents and conditions to achieve the desired product. Chemicalbook provides five synthetic routes for the preparation of this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Pedunculin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified flavonoid derivatives with enhanced biological activities or altered chemical properties.
Wissenschaftliche Forschungsanwendungen
Pedunculin has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Chemistry: This compound is used as a model compound in studies of flavonoid chemistry and synthesis.
Industry: The compound’s chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pedunculin involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including the modulation of signaling pathways, inhibition of enzymes, and interaction with cellular receptors. These interactions lead to the compound’s observed biological activities, such as antioxidant and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Pedunculin is unique among flavonoid compounds due to its specific chemical structure and biological activities. Similar compounds include other flavonoids such as nevadensin, which shares some structural similarities with this compound . this compound’s unique combination of hydroxyl and methoxy groups distinguishes it from other flavonoids and contributes to its specific properties and applications.
List of Similar Compounds
- Nevadensin
- Ursolic acid
- Oleanolic acid
- Stigmasterol
- β-sitosterol-glucoside
- 7-hydroxycoumarin
- Jacarandic acid
- Crismaritin
This compound’s unique structure and diverse applications make it a valuable compound in various fields of scientific research and industry.
Eigenschaften
CAS-Nummer |
2798-22-3 |
|---|---|
Molekularformel |
C18H16O7 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
5,8-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)18(24-3)15(21)16(13)25-12/h4-8,20-21H,1-3H3 |
InChI-Schlüssel |
ZNLSNAZJVYNXLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


